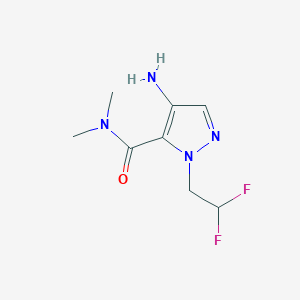

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-(2,2-difluoroethyl)-N,N-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N4O/c1-13(2)8(15)7-5(11)3-12-14(7)4-6(9)10/h3,6H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUQSNOQTZNQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=NN1CC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of the Amino Group: An amino group is introduced at the 4-position of the pyrazole ring through nucleophilic substitution reactions.

Addition of the Difluoroethyl Group: The difluoroethyl group is added via a substitution reaction, often using difluoroethyl halides under basic conditions.

Dimethylation: The final step involves the dimethylation of the carboxamide group, typically using dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, nucleophiles, and bases under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: Utilized in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the evidence, focusing on substituent variations, heterocyclic cores, and functional group modifications.

Substituent Variations in Pyrazole Derivatives

Fluoroalkyl Substituents

Key Findings :

- The difluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to the monofluoro analog .

Aromatic vs. Alkyl Substituents

Key Findings :

Heterocyclic Core Modifications

Pyrazole vs. Triazole Derivatives

Key Findings :

Functional Group Modifications

Carboxamide vs. Nitro Groups

Key Findings :

- Nitro groups (e.g., ) increase reactivity but may reduce metabolic stability compared to amino or carboxamide groups.

- The dimethylcarboxamide in the target compound balances hydrophobicity and steric effects, enhancing drug-like properties.

Research Findings and Implications

- Metabolic Stability : Fluorinated substituents (e.g., , target compound) slow oxidative metabolism, improving pharmacokinetics .

- Synthetic Utility: Amino groups (e.g., target compound, ) serve as precursors for further derivatization, as seen in pyrazolo[3,4-d]pyrimidine synthesis .

- Biological Interactions : Aromatic substituents (e.g., ) enhance target binding via π-π stacking, while alkyl groups improve membrane permeability.

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. The compound is notable for its difluoroethyl substituent and carboxamide functional group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide is C8H12F2N4O, with a molar mass of 218.2 g/mol. The compound features a five-membered pyrazole ring containing two nitrogen atoms and distinct functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H12F2N4O |

| Molar Mass | 218.2 g/mol |

| Boiling Point | Approximately 413 °C |

| Functional Groups | Amino, Carboxamide |

The biological activity of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide can be attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator in biochemical pathways, particularly in cancer therapeutics targeting fibroblast growth factor receptors (FGFRs) and other related pathways.

Key Mechanisms

- Enzyme Inhibition : The amino group can participate in nucleophilic reactions, potentially inhibiting enzymes involved in cancer proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of pyrazole derivatives, including 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide, as anticancer agents. Research indicates that derivatives of pyrazoles exhibit significant anticancer properties through various mechanisms.

Case Studies

- Anticancer Activity : A study demonstrated that similar pyrazole derivatives showed nanomolar activity against FGFRs (IC50 values ranging from 41 to 99 nM) and effectively suppressed the proliferation of various cancer cell lines (e.g., lung cancer cells with IC50 values around 19 nM) . This suggests that compounds like 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide could possess similar activities.

- Structure-Activity Relationship (SAR) : The presence of the difluoroethyl group enhances the stability and bioavailability of the compound. Variations in substituents on the pyrazole ring significantly influence the biological activity, indicating a strong SAR correlation .

- Chemical Reactivity : The compound's chemical reactivity allows it to undergo various transformations that could lead to more potent analogs or derivatives suitable for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation or multi-step functionalization. A viable approach includes:

- Step 1: Start with a 5-aminopyrazole precursor (e.g., 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole) and react it with trimethyl orthoformate to form an imidate intermediate, as demonstrated in pyrazolo[3,4-d]pyrimidine synthesis .

- Step 2: Perform carboxamide formation via coupling with dimethylamine using EDCl/HOBt as coupling agents in DMF, analogous to methods for N,N-dimethylcarboxamide derivatives .

- Optimization: Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (DMAP) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Table 1: Synthetic Routes and Optimization Parameters

Q. How should researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer: Low solubility is common in hydrophobic pyrazole derivatives. Strategies include:

- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the difluoroethyl or carboxamide positions .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Table 2: Solubility Enhancement Techniques

| Technique | Example | Efficacy | Reference |

|---|---|---|---|

| Co-solvents | 10% DMSO in PBS | Moderate | |

| Cyclodextrin complexes | β-cyclodextrin (1:2 molar ratio) | High | |

| Nanoencapsulation | PLGA nanoparticles (150 nm diameter) | High |

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with experimental IC₅₀ values .

- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding sites .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Q. How can researchers resolve discrepancies in enzyme inhibition data observed across studies?

Methodological Answer: Contradictory data may arise from:

- Assay Conditions: Standardize pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) .

- Enzyme Sources: Use recombinant enzymes (e.g., expressed in HEK293 cells) to ensure consistency .

- Control Experiments: Include positive controls (e.g., staurosporine for kinases) and validate with orthogonal assays (SPR vs. fluorescence) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS for purity (>95%) and quantification (LOD: 0.1 µg/mL) .

- FT-IR: Identify carboxamide C=O stretch (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Q. What strategies are recommended for designing derivatives to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the difluoroethyl group with trifluoromethyl or chloromethyl to reduce CYP450 metabolism .

- Prodrug Design: Convert the carboxamide to a methyl ester for improved bioavailability, hydrolyzing in vivo to the active form .

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites .

Data Contradiction Analysis Example

Scenario: Conflicting IC₅₀ values (10 nM vs. 500 nM) for kinase X inhibition.

Resolution:

Verify enzyme activity via Western blot (phospho-substrate levels).

Compare assay formats (radiometric vs. fluorescence).

Test compound stability under assay conditions (e.g., DMSO oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.